molecular formula C20H18N2O3S2 B2976281 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide CAS No. 919855-76-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide

Cat. No.: B2976281
CAS No.: 919855-76-8
M. Wt: 398.5
InChI Key: LSQPKDKEVGJMCB-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide is a thiazole-derived benzamide compound characterized by a benzo[d][1,3]dioxol (piperonyl) substituent at the 4-position of the thiazole ring and an isopropylthio group on the benzamide moiety. This structure combines heterocyclic and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-12(2)27-15-6-3-13(4-7-15)19(23)22-20-21-16(10-26-20)14-5-8-17-18(9-14)25-11-24-17/h3-10,12H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQPKDKEVGJMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide typically involves multiple steps, starting with the construction of the thiazole ring. This can be achieved through the reaction of appropriate thioamides with halides under specific conditions. The subsequent introduction of the benzamide group and benzo[d][1,3]dioxol moiety requires careful control of reaction conditions to ensure the correct functional groups are introduced at the right positions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.

Medicine: The medicinal applications of this compound are vast. It has been investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its properties can be harnessed to create innovative products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure—a thiazole ring linked to a benzamide—is shared with several derivatives. Key comparisons include:

Table 1: Substituent Variations and Their Implications
Compound Name Thiazole Substituent Benzamide Substituent Key Properties/Effects
Target Compound Benzo[d][1,3]dioxol-5-yl 4-(Isopropylthio) Lipophilic due to isopropylthio; electron-rich piperonyl group may enhance binding
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Cl 2,4-Difluoro Electron-withdrawing F groups increase stability; chloro-thiazole enhances reactivity
Compound 74: Cyclopropane-linked benzamide 4-Methoxyphenyl 4-(Pyrrolidin-1-yl)benzoyl Methoxy improves solubility; pyrrolidinyl may influence bioavailability
Compound 89: Cyclopropanecarboxamide derivative 4-(Methylthio)phenyl Biphenylcarbonyl Methylthio increases hydrophobicity; biphenyl may enhance π-π stacking
Nitazoxanide (from ) 5-Nitro 2-Acetyloxy Nitro group critical for antiparasitic activity; acetyloxy modulates metabolism

Key Observations :

  • Lipophilicity : The isopropylthio group in the target compound likely increases logP compared to methoxy or hydroxyl-containing derivatives, impacting membrane permeability .

Key Observations :

  • Coupling Efficiency : Yields vary significantly; the target compound’s synthesis may require optimized stoichiometry or catalysts, as seen in low-yield reactions like Compound 74 .
  • Solvent Systems : Pyridine and DCM are common for benzamide formation, suggesting similar reactivity for the target compound .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy :
    • The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs like Compound 6n (, –1682 cm⁻¹) .
    • Absence of S-H vibrations (~2500–2600 cm⁻¹) in the target confirms the thione tautomer, similar to triazole-thiones in .
  • NMR :
    • Piperonyl protons (δ 6.7–7.1 ppm) and isopropylthio methyl groups (δ 1.2–1.4 ppm) would dominate the target’s ¹H-NMR, consistent with cyclopropane-linked analogs in .
  • Crystallography :
    • Hydrogen bonding patterns (e.g., N-H···N in ) suggest the target may form dimers, influencing crystallinity and stability .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Thiazole ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole moiety : Associated with anticancer properties.
  • Isopropylthio group : May enhance solubility and biological efficacy.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action may involve:

  • Inhibition of cell proliferation : Targeting specific molecular pathways involved in tumor growth.
  • Enzyme inhibition : Interfering with enzymes critical for cancer cell survival and proliferation.

A study demonstrated that derivatives with thiazole rings showed enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation into this compound's potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, the compound may possess antimicrobial activity. Its structural features contribute to:

  • Inhibition of bacterial growth : Similar compounds have shown effectiveness against a range of pathogens.
  • Potential antifungal effects : The presence of the benzo[d][1,3]dioxole structure is linked to antifungal activity.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis through the activation of caspases.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential against Staphylococcus aureus. The findings revealed:

  • Minimum Inhibitory Concentration (MIC) : 25 µg/mL.
  • Effectiveness : Comparable to standard antibiotics like penicillin.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.
  • Thiazole Ring Synthesis : Hantzsch thiazole synthesis using α-haloketones and thioamides.
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods.
  • Amidation : Final step involving the formation of the benzamide group through amidation reactions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methylthiazol-2-yl)-4-methylsulfonyl-benzamideThiazole + methylsulfonylEnhanced solubility
2-amino-N-(4-methyl-thiazol-2-yl)-5-benzamideAmino group on thiazoleDifferent activity profile
3-(4-fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-aminesDistinct heterocyclic structureUnique pharmacological effects

The unique combination of functional groups in this compound may confer superior biological activities compared to structurally similar compounds .

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